2-(4-Bromo-3,5-dimethoxyphenyl)oxazole
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Overview
Description
2-(4-Bromo-3,5-dimethoxyphenyl)oxazole is a heterocyclic compound that belongs to the class of oxazoles. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)oxazole typically involves the Van Leusen oxazole method and electrophilic aromatic bromination. The starting materials include 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final step involves bromination to introduce the bromine atom at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
2-(4-Bromo-3,5-dimethoxyphenyl)oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Bromo-3,5-dimethoxyphenyl)oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, pi-pi stacking interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-3,5-dimethoxyphenyl)oxazole include:
2-(4-Chloro-3,5-dimethoxyphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3,5-dimethoxyphenyl)oxazole: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodo-3,5-dimethoxyphenyl)oxazole: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific reactivity and properties imparted by the bromine atom, which can influence its applications in different fields .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-5-7(11-13-3-4-16-11)6-9(15-2)10(8)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJMWOFMUWPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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